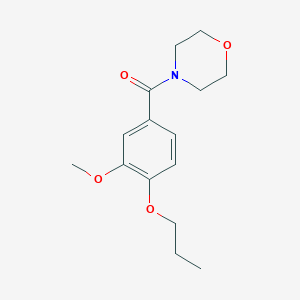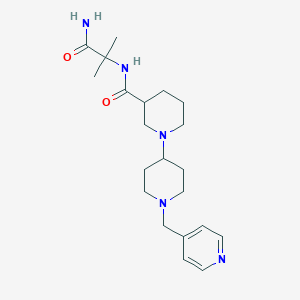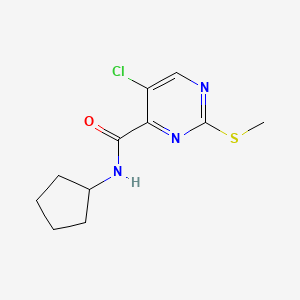
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1969 and has been used clinically since the 1980s. Diflunisal has been found to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gouty arthritis.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea reduces the production of prostaglandins, which results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction in pain, inflammation, and fever. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have antiplatelet effects, which may help to prevent blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. This means that there is a wealth of information available on its mechanism of action and physiological effects. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is relatively inexpensive and easy to obtain, which makes it a good candidate for use in lab experiments.
One limitation of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is that it has been found to have some toxic effects in certain populations, such as the elderly and those with kidney disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have some gastrointestinal side effects, such as nausea and indigestion. These limitations should be taken into consideration when designing lab experiments using N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea.
Orientations Futures
There are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. One area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of Alzheimer's disease. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of Alzheimer's disease.
Another area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of cancer. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may help to prevent the development of cancer. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Conclusion
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is a non-steroidal anti-inflammatory drug that has been found to be effective in the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of biochemical and physiological effects, including reducing the production of prostaglandins, having antioxidant properties, and having antiplatelet effects. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, including its potential use in the treatment of Alzheimer's disease and cancer.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2,4-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. The chemical structure of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is shown below.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been shown to be a more potent inhibitor of COX enzymes than other NSAIDs such as aspirin and ibuprofen.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFDIXKELQDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)

![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)

![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)